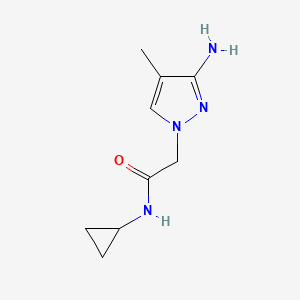
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a methyl group, as well as a cyclopropylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced onto the pyrazole ring through substitution reactions using appropriate reagents.
Cyclopropylacetamide Formation: The final step involves the reaction of the substituted pyrazole with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
Uniqueness
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-(3-amino-4-methylpyrazol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C9H14N4O/c1-6-4-13(12-9(6)10)5-8(14)11-7-2-3-7/h4,7H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
InChI 键 |
YMZBSTVKYJFNRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC(=O)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)
![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)






